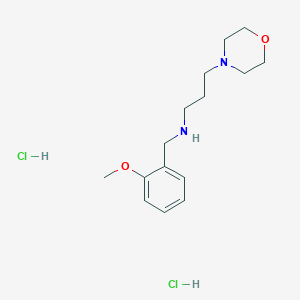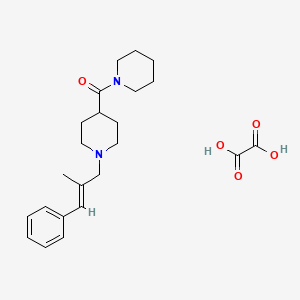
4-(4-isobutoxy-3-methoxybenzylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-isobutoxy-3-methoxybenzylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one, also known as LQFM 064, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(4-isobutoxy-3-methoxybenzylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one 064 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. This compound 064 has been found to inhibit the Akt/mTOR pathway, which is involved in cancer cell growth and survival. This compound 064 has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
This compound 064 has been found to have various biochemical and physiological effects. In cancer cells, this compound 064 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurons, this compound 064 has been found to protect against oxidative stress and prevent neurodegeneration. In inflammation, this compound 064 has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-isobutoxy-3-methoxybenzylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one 064 in lab experiments is its potential for various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory activity. However, one limitation of using this compound 064 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-(4-isobutoxy-3-methoxybenzylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one 064. One direction is to further investigate its potential in cancer treatment, including its efficacy in various cancer types and its potential for combination therapy with other cancer treatments. Another direction is to explore its potential in neuroprotection, including its ability to prevent neurodegeneration in various neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound 064 and how it can be optimized for various scientific research applications.
Synthesemethoden
The synthesis of 4-(4-isobutoxy-3-methoxybenzylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one 064 involves the condensation of 4-isobutoxy-3-methoxybenzaldehyde and 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a catalyst. The resulting product is a yellow crystalline solid with a melting point of 181-183°C.
Wissenschaftliche Forschungsanwendungen
4-(4-isobutoxy-3-methoxybenzylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one 064 has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer treatment, this compound 064 has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound 064 has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In anti-inflammatory activity, this compound 064 has been found to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-2,5-diphenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-19(2)18-32-24-15-14-20(17-25(24)31-3)16-23-26(21-10-6-4-7-11-21)28-29(27(23)30)22-12-8-5-9-13-22/h4-17,19H,18H2,1-3H3/b23-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTULVPUCVXNQAX-KQWNVCNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-cyano-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5352785.png)
![[2-(4-methoxyphenyl)ethyl][(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5352792.png)
![(4aS*,8aR*)-6-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5352806.png)
![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5352810.png)

![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5352823.png)
![2-({6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-yl}amino)ethanol](/img/structure/B5352831.png)
![ethyl N-{2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}-beta-alaninate](/img/structure/B5352852.png)
![3-(3-chlorophenyl)-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5352857.png)
![2-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-7-(phenoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5352861.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5352877.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5352891.png)
![N-butyl-N-ethyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5352895.png)
